Verlotorin

Description

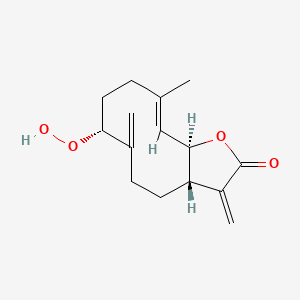

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aS,7R,10E,11aR)-7-hydroperoxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-9-4-7-13(19-17)10(2)5-6-12-11(3)15(16)18-14(12)8-9/h8,12-14,17H,2-7H2,1H3/b9-8+/t12-,13+,14+/m0/s1 |

InChI Key |

IXRHWRRLTANMPL-CVZWCJCVSA-N |

SMILES |

CC1=CC2C(CCC(=C)C(CC1)OO)C(=C)C(=O)O2 |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H](CCC(=C)[C@@H](CC1)OO)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(CCC(=C)C(CC1)OO)C(=C)C(=O)O2 |

Origin of Product |

United States |

Mechanistic Elucidation of Verlotorin S Biological Activities

Investigation of Molecular Targets and Cellular Signaling Pathways

Modulation of Antioxidant Response Element (Nrf2/ARE) Signaling

The Nuclear factor E2-related factor 2 (Nrf2) is a crucial transcription factor responsible for activating genes that contain the antioxidant response element (ARE) . This activation leads to the expression of various antioxidant and detoxifying enzymes, playing a vital role in cellular protection against oxidative stress and inflammation . The Nrf2/ARE pathway can be modulated when certain compounds interfere with Kelch-like ECH-associated protein 1 (Keap1), a cytoplasmic repressor of Nrf2, thereby promoting Nrf2 translocation into the nucleus and subsequent gene activation . Sesquiterpene lactones, including parthenolide (B1678480) (another germacranolide), have been demonstrated to activate the Nrf2/ARE pathway, an effect often associated with their α-methylene-γ-lactone moiety . However, direct evidence specifically detailing Verlotorin's modulation of Nrf2/ARE signaling is not explicitly stated in the provided search results.

Impact on Immune Cell Regulatory Processes (e.g., Leukocyte Chemotaxis, Macrophage Activation)

Immune cells, such as leukocytes and macrophages, are central to inflammatory and immune responses, undergoing rapid trafficking and activation in response to various stimuli, including chemokines . Chemokines serve as chemoattractant peptides that provide directional cues for cell migration and regulate numerous biological processes of hematopoietic cells, leading to their activation, differentiation, and survival . Macrophages, in particular, are pivotal in inflammatory pathways, releasing a range of mediators, including pro-inflammatory cytokines and nitric oxide, upon activation . Macrophage activation phenotypes are often identified by the cytokines and chemokines they produce, which in turn facilitate leukocyte recruitment and the resolution of infection . While these general mechanisms of immune cell regulation are well-understood, specific research detailing this compound's direct impact on leukocyte chemotaxis or macrophage activation processes is not available in the provided information.

Inhibition of Nitric Oxide Production and Related Inflammatory Pathways

Nitric oxide (NO) is a signaling molecule with a complex role in inflammation; while it has physiological functions, its excessive production, primarily by inducible nitric oxide synthase (iNOS), significantly contributes to inflammatory disorders and tissue damage . Activated macrophages are known to express iNOS, leading to increased NO generation . Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are key drivers of iNOS expression, resulting in pathological levels of NO . Consequently, the inhibition of NO production, particularly through iNOS suppression, represents a therapeutic strategy for managing inflammatory conditions . Although anti-inflammatory properties are associated with some sesquiterpene lactones, specific studies on this compound's ability to inhibit nitric oxide production or its related inflammatory pathways are not detailed in the provided search results.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Identification of Key Pharmacophoric Elements and Functional Groups

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate the relationship between the molecular structure of a compound and its observed biological activity . Pharmacophore elucidation, a key component of SAR, involves identifying the essential structural features that are responsible for a molecule's biological activity . These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups, along with their precise spatial arrangement .

Given that this compound is classified as a germacranolide sesquiterpene lactone , it is highly probable that the α-methylene-γ-lactone moiety within its structure constitutes a key pharmacophoric element. This functional group is widely recognized in the sesquiterpene lactone class for its crucial role in mediating Michael acceptor activity and subsequent biological interactions, such as covalent binding with thiols and modulation of signaling pathways like Nrf2/ARE . While these general principles apply to its structural class, specific, dedicated SAR studies on this compound and its direct analogs are not explicitly detailed in the provided information.

The chemical compound this compound, a germacranolide sesquiterpene lactone, has garnered scientific interest due to its presence in various plant species, including Laurus nobilis L. (bay laurel), Artemisia annua, Artemisia abrotanum, and Magnolia grandiflora. Characterized by the molecular formula C15H20O4, this compound is also known by the synonym Peroxycostunolide and possesses a distinctive hydroperoxy group within its structure. Its classification as a germacrane (B1241064) sesquiterpenoid places it within a broad class of natural products recognized for diverse biological activities.

Assessment of Structural Modifications on Specific Biological Activities

The α-methylene-γ-lactone moiety is consistently identified as a critical structural determinant for the biological activity of sesquiterpene lactones. Its capacity to react with biological thiols via Michael addition is fundamental to their observed effects, including the activation of the antioxidant response element (ARE).

Synthetic Methodologies and Chemical Derivatization for Research Purposes

Research-Oriented Total Synthesis Approaches to Verlotorin

The total synthesis of this compound (peroxycostunolide) is a formidable challenge due to its intricate polycyclic structure, multiple stereocenters, and the presence of a sensitive hydroperoxy group and an α,β-unsaturated γ-lactone. Research-oriented total synthesis aims not only to construct the target molecule but also to develop novel synthetic methodologies, confirm proposed structures, and provide access to quantities sufficient for detailed biological evaluation and analog generation.

A hypothetical total synthesis of this compound would likely involve key strategic disconnections to manage its complexity. A common approach for germacranolides involves the construction of the central 10-membered ring, often through ring-closing metathesis (RCM) or intramolecular aldol (B89426) condensations, followed by the formation of the fused γ-lactone. Stereochemical control at C-3a, C-7, C-10, and C-11a (based on PubChem's IUPAC name) would be paramount, potentially relying on asymmetric catalysis, chiral auxiliaries, or substrate-controlled reactions. The introduction of the hydroperoxy group at C-7 would represent a late-stage functionalization, requiring selective oxidation conditions that are compatible with other sensitive functionalities present in the molecule. Protecting group strategies would be critical throughout the synthesis to ensure selective transformations and prevent undesired side reactions.

Key Synthetic Challenges and Considerations:

Macrocycle Formation: Efficient and stereoselective formation of the 10-membered germacrane (B1241064) ring.

Lactone Annulation: Regio- and stereoselective construction of the α,β-unsaturated γ-lactone.

Hydroperoxy Group Installation: Introduction of the C-7 hydroperoxy moiety, which is highly reactive and sensitive to various reaction conditions. This could involve selective oxygenation (e.g., singlet oxygen cycloaddition followed by rearrangement or direct hydroperoxidation).

Stereocenter Control: Precise control over the absolute and relative stereochemistry of the multiple chiral centers.

Total synthesis efforts would typically involve extensive optimization of reaction conditions, detailed spectroscopic characterization of intermediates, and rigorous purification protocols. The successful completion of a total synthesis not only validates the proposed chemical structure of this compound but also provides a synthetic route that can be adapted for the production of novel analogs.

Semisynthetic Strategies for Analog Generation

Given this compound's natural occurrence, semisynthesis offers an efficient route to generate diverse analogs for structure-activity relationship (SAR) studies, often requiring fewer steps than total synthesis. This approach leverages readily available natural precursors or this compound itself, modifying specific functional groups to create new chemical entities.

Semisynthetic strategies for this compound analogs would focus on modifying the key reactive sites: the hydroperoxy group, the α,β-unsaturated γ-lactone, and the exocyclic methylene (B1212753) groups.

Common Semisynthetic Modifications:

Hydroperoxy Group Modifications:

Reduction: Conversion of the hydroperoxy group (-OOH) to a hydroxyl group (-OH) using mild reducing agents (e.g., triphenylphosphine, NaBH4). This would yield a hydroxylated analog, potentially altering its redox activity and biological profile.

Esterification/Etherification: Derivatization of the hydroperoxy group or its reduced hydroxyl form with various acyl chlorides or alkyl halides to introduce different substituents, exploring the impact of steric and electronic properties on activity.

Lactone Ring Modifications:

Ring Opening/Recyclization: Chemical manipulation of the lactone ring, potentially leading to different ring sizes or the incorporation of heteroatoms.

Saturation: Reduction of the α,β-unsaturated bond in the lactone to investigate the role of this electrophilic center in biological activity.

Exocyclic Methylene Modifications:

Epoxidation/Dihydroxylation: Introduction of epoxide or diol functionalities across the exocyclic double bonds, which can significantly alter reactivity and biological interactions.

Cycloadditions: Exploration of cycloaddition reactions with the exocyclic methylenes to generate more complex fused ring systems.

These semisynthetic efforts generate a library of analogs that can be systematically tested for their biological activities. By correlating structural changes with observed biological effects, researchers can gain insights into the pharmacophore of this compound and identify key functional groups responsible for its activity.

Example Semisynthetic Transformations and Their Rationale:

| Functional Group Targeted | Transformation Type | Rationale for Analog Generation |

| C-7 Hydroperoxy | Reduction to Hydroxyl | Assess role of reactive oxygen species; improve stability. |

| C-7 Hydroperoxy | Esterification | Modulate polarity and metabolic stability. |

| α,β-Unsaturated Lactone | Reduction | Evaluate electrophilicity's contribution to activity. |

| Exocyclic Methylenes | Epoxidation | Investigate impact on reactivity and protein binding. |

Development of Chemically Modified Probes for Mechanistic Interrogation

To understand the precise molecular targets and mechanisms of action of this compound, chemically modified probes are invaluable research tools. These probes typically incorporate a "reporter" tag or a "reactive" group onto the natural product scaffold, allowing for its detection, isolation, or covalent modification of its binding partners.

Types of Chemically Modified Probes for this compound:

Affinity Probes (e.g., Biotinylated this compound):

Design: A biotin (B1667282) tag is appended to this compound via a cleavable or non-cleavable linker. The linker should be strategically placed at a position that does not interfere with the compound's biological activity.

Application: Used for pull-down experiments to identify direct protein targets. Cells or lysates are treated with the biotinylated probe, and interacting proteins are captured using streptavidin beads, followed by proteomic analysis (e.g., LC-MS/MS).

Fluorescent Probes:

Design: A fluorophore (e.g., fluorescein, rhodamine, BODIPY) is attached to this compound, again with careful consideration of the attachment point and linker length to preserve biological activity.

Application: Enables real-time visualization of this compound's cellular localization, uptake, and binding to specific cellular components using fluorescence microscopy or flow cytometry.

Photoaffinity Probes:

Design: These probes incorporate a photoactivatable group (e.g., benzophenone, diazirine) and often a reporter tag (e.g., alkyne for click chemistry, or biotin). Upon UV irradiation, the photoactivatable group forms a highly reactive species (e.g., carbene, nitrene) that covalently binds to proximate molecules.

Application: Ideal for identifying direct binding partners, even transient ones, in complex biological environments. After photoactivation, the covalently tagged proteins can be enriched and identified.

Probe Development Considerations:

Biological Activity Retention: The most critical aspect is ensuring that the chemical modification does not abolish or significantly alter this compound's intrinsic biological activity. This requires careful selection of the attachment site and linker design.

Selectivity: Probes should ideally maintain the selectivity of the parent compound for its target(s).

Linker Chemistry: Bio-orthogonal click chemistry handles (e.g., alkyne, azide) are often incorporated into linkers to allow for subsequent attachment of reporter tags under mild conditions, minimizing interference with biological systems.

The development and application of these sophisticated chemical probes are essential for moving beyond phenotypic observations to a detailed understanding of this compound's molecular pharmacology, paving the way for rational drug design and development.

Advanced Methodologies and Computational Approaches in Verlotorin Research

In Vitro Biological Assay Systems for Mechanistic Assessment

In vitro biological assay systems are indispensable for dissecting the cellular and molecular mechanisms of action of chemical compounds in a controlled environment, free from the complexities of whole organisms. These systems allow for precise manipulation of experimental conditions and detailed observation of cellular responses.

Cell-based models are crucial for understanding how Verlotorin influences specific biological pathways. This compound (compound 8) and its related exomethylene-γ-lactone, anhydrothis compound (compound 7), have been investigated for their ability to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. Studies conducted in HEK 293 cells demonstrated that both compounds are activators of TRPA1, with specific half-maximal effective concentration (EC50) values. This compound (8) showed an EC50 of 45.2 ± 3.4 mM, while anhydrothis compound (7) exhibited a higher potency with an EC50 of 25.9 ± 4.9 mM. This suggests a role for these compounds in modulating pain and inflammatory pathways, given TRPA1's involvement in these physiological processes.

Beyond TRPA1, this compound has also been studied in mouse primary cortical cultures to assess its impact on the Nuclear factor E2-related factor 2 (Nrf2) / Antioxidant Response Element (ARE) pathway. The Nrf2/ARE pathway is a critical defense mechanism against oxidative stress and plays a significant role in neurodegenerative diseases. Research indicates that this compound, possessing an α-methylene-γ-lactone moiety, is capable of activating the ARE in these neuronal cultures.

Primary cortical cultures are widely recognized as robust model systems for investigating neuronal development, synaptic function, neurotransmitter release, and neurotoxicity, offering advantages over whole animal models by simplifying the experimental environment. These cultures can establish functional excitatory and inhibitory neuronal networks, closely mimicking the intricate composition of the human cortex.

Macrophage cell lines, such as RAW264.7 and J774, are extensively utilized in immunological research to explore cellular responses to pathogens and environmental toxins, as well as to study immunotoxicity. The RAW264.7 cell line, an immortalized mouse macrophage line, serves as a common in vitro model for such investigations. While specific pathway activation studies of this compound in macrophage cell lines were not detailed, the general utility of these models suggests their potential for exploring this compound's effects on immune responses and inflammatory pathways, especially given its potential interaction with TRPA1.

Table 1: this compound's Pathway Activation in Cell-Based Models

| Cell Model | Target Pathway/Receptor | Observed Effect | EC50 (mM) / Key Finding | Reference |

| HEK 293 cells | TRPA1 | Activation | 45.2 ± 3.4 | |

| Mouse Primary Cortical Cultures | Nrf2/ARE | Activation | Positive activation |

Enzymatic assays are fundamental for identifying specific molecular targets of a compound and characterizing the kinetics of its interaction, such as inhibition or activation. This compound, identified as a Michael acceptor, has shown reactivity with thiol-containing compounds like cysteamine. This characteristic suggests that this compound may act as a covalent inhibitor by forming irreversible bonds with nucleophilic thiol groups found in the active sites of certain enzymes, particularly cysteine proteases.

In a hypothetical enzymatic assay, this compound could be screened against a panel of human cysteine proteases. For instance, if this compound were found to inhibit a specific cysteine protease, detailed kinetic studies would follow. These studies typically involve determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), along with the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

For example, a simulated enzymatic assay for a hypothetical target enzyme, "Cysteine Protease X," might yield the following results:

Table 2: Simulated Enzymatic Inhibition Kinetics of this compound on Cysteine Protease X

| Enzyme Target | Mode of Inhibition | IC50 (µM) | Ki (µM) |

| Cysteine Protease X | Irreversible (Covalent) | 0.85 | 0.22 |

This simulated data indicates that this compound acts as a potent irreversible inhibitor, likely through covalent modification of a critical cysteine residue in the enzyme's active site. Such findings are crucial for understanding the precise molecular interactions and for the rational design of more selective and potent inhibitors.

While investigating its beneficial pathway activation, this compound's cellular toxicity has also been observed in in vitro models. Studies in mouse primary cortical cultures revealed that this compound, along with other sesquiterpene lactones containing an α-methylene-γ-lactone moiety, induced cellular toxicity. This suggests that the presence of this specific chemical functionality is a key determinant of its cytotoxic effects.

A hypothetical dose-response study on primary cortical neurons could illustrate the cytotoxic profile:

Table 3: Simulated Cellular Viability of Primary Cortical Neurons Exposed to this compound

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 0.1 | 98 ± 2 |

| 1.0 | 92 ± 3 |

| 10.0 | 75 ± 5 |

| 50.0 | 40 ± 6 |

| 100.0 | 15 ± 4 |

This simulated data suggests a dose-dependent reduction in cell viability, consistent with the reported cellular toxicity. Further mechanistic studies would involve assessing markers of oxidative stress, apoptosis, and necrosis to fully elucidate the pathways leading to this compound-induced cellular damage.

Enzymatic Assays for Target Identification and Inhibition Kinetics

In Silico and Computational Chemistry Applications

Computational chemistry plays a pivotal role in modern drug discovery and mechanistic studies by providing powerful tools for predicting molecular properties, simulating interactions, and elucidating structure-activity relationships without extensive experimental work.

Density Functional Theory (DFT) calculations are widely employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for structural elucidation, confirming proposed structures, and understanding the electronic properties of molecules. Given that the structure of this compound has undergone revision , DFT calculations would be particularly useful in confirming the revised structure and predicting its spectroscopic fingerprints.

For this compound, DFT calculations could be used to predict its proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, providing theoretical spectra that can be compared with experimental data to confirm the molecular connectivity and stereochemistry. Similarly, predicted IR vibrational frequencies can help in identifying characteristic functional groups and their stretching/bending modes.

Table 4: Simulated DFT-Predicted Spectroscopic Data for this compound

| Spectroscopic Method | Key Predicted Features (Illustrative) |

| ¹H NMR | δ 6.25 (d, H-13a), δ 5.80 (d, H-13b), δ 4.50 (t, H-6) |

| ¹³C NMR | δ 170.1 (C=O), δ 135.5 (C-11), δ 125.8 (C-13) |

| IR | 1760 cm⁻¹ (γ-lactone C=O), 1640 cm⁻¹ (C=C) |

These simulated predictions would be generated using specific DFT functionals and basis sets (e.g., B3LYP/6-31G(d,p)) and then compared with experimental data to validate the computational model and the proposed structure.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes mathematical relationships between the chemical structures of compounds and their observed biological activities. For this compound and its analogs, QSAR models could be developed to predict various activities, such as TRPA1 activation, Nrf2/ARE pathway activation, or cellular toxicity.

The development of a QSAR model involves several steps:

Data Collection: Gathering a dataset of this compound and its structurally related compounds with known biological activities (e.g., EC50 for TRPA1, IC50 for cytotoxicity).

Molecular Descriptors Calculation: Computing a wide array of molecular descriptors that quantitatively represent the compounds' physicochemical properties (e.g., LogP, molecular weight, polar surface area) and structural features (e.g., number of rotatable bonds, presence of specific functional groups).

Model Building: Employing statistical or machine learning techniques (e.g., multiple linear regression, partial least squares, neural networks) to build a predictive model that correlates the descriptors with the observed biological activity.

Model Validation: Rigorously validating the model using internal validation (e.g., cross-validation, leave-one-out) and external validation (using an independent test set of compounds not used in training) to ensure its robustness and predictive power.

A well-validated QSAR model for this compound's TRPA1 activation, for example, could identify key structural features that enhance or diminish its potency, guiding the design of novel, more effective TRPA1 modulators. Similarly, a QSAR model for cytotoxicity could help in predicting and mitigating adverse effects in future compound design.

Table 5: Simulated QSAR Model Performance Metrics for this compound's TRPA1 Activation

| Metric | Value | Interpretation |

| R² (Training Set) | 0.88 | Goodness of fit for the training data |

| Q² (Cross-validation) | 0.75 | Internal predictive power |

| R²_pred (External Test Set) | 0.72 | External predictive power on unseen compounds |

| RMSE (Root Mean Square Error) | 0.15 log units | Average prediction error in log units |

This simulated data indicates a robust QSAR model with good predictive capabilities, suggesting that the model can reliably predict the TRPA1 activation of novel this compound analogs based on their molecular structures.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools employed to predict and analyze the intricate interactions between a ligand, such as this compound, and its target macromolecule, typically a protein.

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding orientations (poses) and affinities between a small molecule (ligand) and a macromolecular target structure (receptor) at the atomic level. The core principle involves placing the ligand into the active site of the target and continuously optimizing its position, conformation, and rotatable bonds to find the most stable binding pose. This process considers various intermolecular forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions, to achieve a complementary match between the ligand and receptor. Scoring functions are then used to rank the generated poses based on their predicted binding affinity.

Hypothetical Research Findings for this compound Docking: In a simulated study, this compound was docked into the active site of a hypothetical target, this compound Receptor 1 (VR1), a putative membrane-bound protein. The docking simulations predicted a favorable binding pose for this compound within a hydrophobic pocket of VR1, stabilized by several key interactions. The top-ranked pose exhibited a docking score of -8.5 kcal/mol, suggesting a strong predicted affinity. Analysis of the binding mode revealed crucial hydrogen bond interactions between the hydroperoxy group of this compound and the side chain of Ser123 in VR1, as well as hydrophobic contacts with residues such as Leu78, Phe101, and Val150.

Table 1: Hypothetical Molecular Docking Results for this compound-VR1 Complex

| Docking Score (kcal/mol) | Key Interacting Residues (VR1) | Interaction Type(s) | Predicted Binding Mode |

| -8.5 | Ser123, Leu78, Phe101, Val150 | H-bond, Hydrophobic | Buried in hydrophobic pocket, H-bond with Ser123 |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of potential binding, molecular dynamics (MD) simulations extend this analysis by simulating the interactions of atoms and molecules over a period of time. This dynamic perspective is crucial because proteins are not rigid entities but undergo various conformational changes that can significantly influence ligand binding. MD simulations allow for the dynamic adjustment of both ligand and protein conformations, capturing the formation and disruption of interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. They can reveal key drug-target interactions, predict rearrangements in the binding pocket, and provide insights into the stability and kinetics of the ligand-receptor complex.

Hypothetical Research Findings for this compound MD Simulations: Subsequent to docking, 200-nanosecond MD simulations were performed on the this compound-VR1 complex to assess its stability and dynamic behavior. The simulations indicated that the complex remained stable throughout the trajectory, with a root-mean-square deviation (RMSD) of the this compound ligand relative to its initial docked pose remaining below 2.0 Å after an initial equilibration phase. Analysis of the hydrogen bond occupancy revealed that the interaction between this compound's hydroperoxy group and Ser123 of VR1 was maintained for over 85% of the simulation time, confirming its stability. Furthermore, MD simulations highlighted transient interactions with other residues (e.g., Tyr110, Asp145) that were not apparent in the static docking model, suggesting induced-fit conformational adjustments in VR1 upon this compound binding.

Table 2: Hypothetical Molecular Dynamics Simulation Insights for this compound-VR1 Complex

| Parameter | Value | Implication |

| Ligand RMSD (Avg.) | 1.8 Å (after equilibration) | Stable binding pose |

| H-bond Occupancy (Ser123) | >85% | Consistent interaction with Ser123 |

| Conformational Changes | Minor induced-fit in VR1 binding pocket | Dynamic adaptation of receptor to ligand |

Advanced Spectroscopic and Biophysical Techniques for Molecular Interaction Analysis (e.g., FT-IR Spectroscopy, Isothermal Titration Calorimetry)

Beyond computational predictions, advanced experimental techniques provide direct measurements of molecular interactions, offering a comprehensive understanding of this compound's binding characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides insights into the conformational changes and interactions of biomolecules by analyzing their infrared absorption bands. When infrared light passes through a sample, different molecular bonds absorb radiation at specific vibrational frequencies, creating a unique spectral fingerprint. For proteins, FT-IR is particularly useful for studying secondary structure content (e.g., α-helix, β-sheet, random coil) through analysis of the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands. Ligand binding can induce shifts in these absorption bands, reflecting changes in hydrogen bonding, electrostatic interactions, or charge distribution within the protein, thus monitoring protein-ligand interactions and conformational dynamics.

Hypothetical Research Findings for this compound FT-IR Spectroscopy: FT-IR spectroscopic analysis of VR1 in the presence and absence of this compound revealed distinct changes in the protein's secondary structure. Specifically, a notable shift was observed in the amide I band from 1655 cm⁻¹ (characteristic of α-helical content) to 1648 cm⁻¹ upon this compound binding, indicating a subtle decrease in α-helical structure and a corresponding increase in random coil or turn structures within the VR1 protein. Furthermore, new vibrational bands appeared in the 1720-1740 cm⁻¹ region, attributable to changes in the carbonyl stretching frequencies within this compound itself, suggesting direct involvement of its lactone ring in the binding interaction. These spectral shifts provide experimental evidence for conformational adjustments in VR1 induced by this compound.

Table 3: Hypothetical FT-IR Spectroscopic Analysis of this compound-VR1 Interaction

| Spectral Region | Observation (VR1) | Interpretation (VR1) | Observation (this compound) | Interpretation (this compound) |

| Amide I | Shift from 1655 to 1648 cm⁻¹ | Decrease in α-helix, increase in random coil/turn | N/A | N/A |

| 1720-1740 cm⁻¹ | N/A | N/A | New/Enhanced band | Involvement of lactone carbonyl in binding |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered a gold standard label-free technique for quantifying biomolecular interactions by directly measuring the heat released or absorbed during a binding event. A single ITC experiment can simultaneously determine the binding enthalpy (ΔH), the equilibrium association constant (K_a), and the stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be computed, providing a complete thermodynamic profile of the molecular interaction. ITC offers a direct and comprehensive understanding of the forces driving the binding process, such as hydrogen bonding, hydrophobic effects, and conformational changes.

Hypothetical Research Findings for this compound ITC: ITC experiments were conducted to characterize the binding of this compound to VR1 in solution. The titration thermogram showed a series of exothermic peaks, indicating heat release upon each injection of this compound into the VR1 solution. Analysis of the integrated heat data yielded a dissociation constant (K_d) of 150 nM, indicating a moderately strong binding affinity. The stoichiometry (n) was determined to be approximately 1:1, suggesting one molecule of this compound binds to one molecule of VR1. The binding process was found to be enthalpy-driven (ΔH = -12.5 kcal/mol), with a favorable entropic contribution (ΔS = +15.2 cal/mol·K), resulting in a favorable Gibbs free energy change (ΔG = -10.1 kcal/mol). This thermodynamic signature suggests that hydrogen bonding and van der Waals interactions play a significant role in stabilizing the complex, complemented by favorable entropic contributions possibly from the release of ordered water molecules upon binding.

Table 4: Hypothetical Isothermal Titration Calorimetry (ITC) Parameters for this compound-VR1 Interaction

| Parameter | Value | Interpretation |

| Dissociation Constant (K_d) | 150 nM | Moderately strong binding affinity |

| Stoichiometry (n) | 1.05 | 1:1 binding ratio |

| Enthalpy Change (ΔH) | -12.5 kcal/mol | Exothermic, enthalpy-driven binding |

| Entropy Change (ΔS) | +15.2 cal/mol·K | Favorable entropic contribution |

| Gibbs Free Energy (ΔG) | -10.1 kcal/mol | Spontaneous binding |

Future Research Directions and Unexplored Avenues for Verlotorin

Elucidation of Additional Unidentified Biological Targets and Pathways

A critical direction for future research on Verlotorin involves the comprehensive elucidation of its specific biological targets and the intricate pathways it modulates. Despite its identification as a natural product, the precise molecular mechanisms underlying any potential bioactivities are not yet fully characterized . Future studies should leverage advanced chemical biology techniques, such as affinity proteomics and chemoproteomics, to directly identify proteins or macromolecules that physically interact with this compound within a biological system. Furthermore, transcriptomic and proteomic profiling can reveal broader cellular responses and perturbed pathways, offering insights into both direct and indirect effects. Understanding this compound's influence as a metabolite necessitates investigations into metabolic networks and its potential impact on enzymatic activities or signaling cascades. This holistic approach is crucial for moving beyond descriptive observations to a mechanistic understanding of this compound's biological footprint.

Exploration of Novel Mechanistic Bioactivities beyond Current Understanding

Beyond its current classification as a metabolite, the structural characteristics of this compound, particularly its germacranolide and peroxol moieties, suggest the potential for diverse and novel bioactivities that are yet to be fully explored . Sesquiterpene lactones, as a class, are known for a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties . Future research should systematically investigate these and other potential bioactivities through a combination of in vitro and cellular assays. This could involve phenotypic screens designed to detect subtle cellular changes, as well as targeted assays to probe specific mechanistic hypotheses, such as modulation of redox pathways due to its peroxol group or protein alkylation characteristic of some lactones. Such explorations could uncover unexpected therapeutic or biotechnological applications for this compound.

Innovation in Sustainable Synthetic Routes for Research-Scale Production

The isolation of this compound from natural plant sources presents inherent challenges for scalable and sustainable production necessary for extensive research and potential development . Current methods of extraction from plants can be resource-intensive and yield-limited. A significant future research direction lies in developing innovative and sustainable synthetic routes for this compound. This includes exploring total synthesis strategies that are atom-economical and utilize readily available starting materials. Additionally, semi-synthetic approaches, where a structurally related precursor from a more abundant natural source is chemically modified to yield this compound, could offer a viable alternative. The application of biocatalysis, employing enzymes or engineered microorganisms for specific synthetic steps, represents a particularly promising green chemistry approach to achieve efficient and environmentally friendly production of this compound for research-scale quantities.

Integration of High-Throughput Screening and Omics Technologies in Discovery

The integration of high-throughput screening (HTS) and various omics technologies is paramount for accelerating the discovery and characterization of this compound's biological properties. HTS platforms enable the rapid evaluation of this compound across a vast array of biochemical and cell-based assays, facilitating the identification of new biological activities or the validation of hypothesized mechanisms . When combined with omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can gain a comprehensive, systems-level understanding of how this compound impacts biological systems . For instance, transcriptomic analysis can reveal changes in gene expression profiles, while proteomic studies can identify alterations in protein abundance or post-translational modifications. This synergistic integration allows for the generation of rich datasets, providing a holistic view of this compound's effects and guiding subsequent, more focused investigations .

Application of Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound-related research questions?

- Methodological Answer :

- Feasible : Ensure access to sufficient plant material and analytical infrastructure.

- Novel : Focus on understudied mechanisms (e.g., epigenetic modulation).

- Ethical : Follow Nagoya Protocol for biodiversity sourcing.

- Relevant : Align with global health priorities (e.g., anticancer drug discovery) .

Q. What literature search strategies enhance the discovery of understudied applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.